molecular formula C10H8O4 B8804768 2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid

2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid

Cat. No.: B8804768
M. Wt: 192.17 g/mol
InChI Key: SCWPNMHQRGNQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid, also known as 2-[(E)-2-carboxyethenyl]benzoic acid, is an organic compound with the molecular formula C₁₀H₈O₄. It is a derivative of benzoic acid and is characterized by the presence of a carboxyethenyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid can be achieved through several methods. One common approach involves the condensation of o-cyanobenzyl phosphate with appropriate reagents, followed by hydrolysis. This method is advantageous due to the availability of low-cost raw materials and mild reaction conditions .

Another synthetic route involves the use of naphthalene as a starting material. This method provides multiple synthetic pathways, allowing for flexibility in the preparation of the compound .

Industrial Production Methods

For industrial production, the method involving o-cyanobenzyl phosphate is preferred due to its high yield and cost-effectiveness. The process involves two main steps: condensation and hydrolysis. This method is suitable for large-scale production and ensures consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2-carboxyethenyl)benzoic acid

InChI

InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)

InChI Key

SCWPNMHQRGNQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O

Origin of Product

United States

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